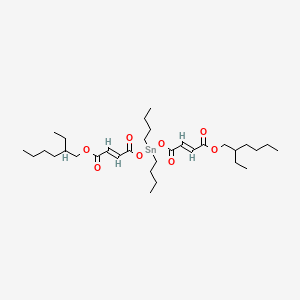
Dibutyltin-bis-ethylhexylmaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyltin-bis-ethylhexylmaleate is an organotin compound belonging to the dialkyl family of organotins. It is primarily used as a Lewis Acid-based homogeneous catalyst in various chemical reactions, particularly in silicone and polyurethane applications . This compound is characterized by its moderate reactivity compared to other dibutyltin-based products .
Méthodes De Préparation
The synthesis of Dibutyltin-bis-ethylhexylmaleate typically involves the reaction of dibutyltin oxide with ethylhexylmaleate under controlled conditions. The reaction is carried out in an organic solvent, often under reflux, to ensure complete conversion. Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .
Analyse Des Réactions Chimiques
Dibutyltin-bis-ethylhexylmaleate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: It participates in substitution reactions where the ethylhexylmaleate ligands can be replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Dibutyltin-bis-ethylhexylmaleate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Dibutyltin-bis-ethylhexylmaleate exerts its effects involves its role as a Lewis Acid. It facilitates various chemical reactions by accepting electron pairs from other molecules, thereby lowering the activation energy required for the reaction. This compound primarily targets the functional groups in the reactants, promoting polymerization and crosslinking reactions .
Comparaison Avec Des Composés Similaires
Dibutyltin-bis-ethylhexylmaleate is unique due to its specific ligand structure, which provides moderate reactivity compared to other dibutyltin compounds. Similar compounds include:
Dibutyltin Dilaurate: Known for its higher reactivity and used in similar applications.
Dibutyltin Dineodecanoate: Another dibutyltin compound with different ligand structures and reactivity profiles.
Dibutyltin Diacetate: Used in applications requiring faster reaction rates. The uniqueness of this compound lies in its balanced reactivity, making it suitable for applications requiring moderate reaction rates and gradual curing.
Propriétés
Formule moléculaire |
C32H56O8Sn |
|---|---|
Poids moléculaire |
687.5 g/mol |
Nom IUPAC |
4-O-[dibutyl-[(E)-4-(2-ethylhexoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(2-ethylhexyl) (E)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C4H9.Sn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;2*1-3-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*8-7+;;; |
Clé InChI |
NBZNVCBJBGDRJI-FTHVFMQUSA-L |
SMILES isomérique |
CCCCC(COC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCC(CCCC)CC)(CCCC)CCCC)CC |
SMILES canonique |
CCCCC(CC)COC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


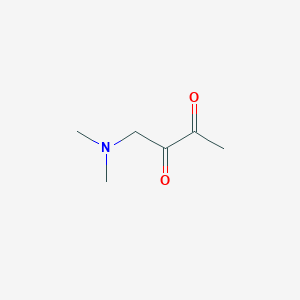
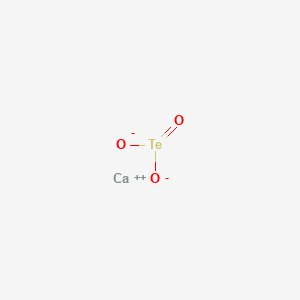

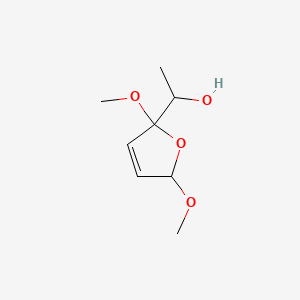

![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
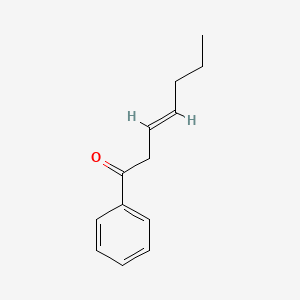
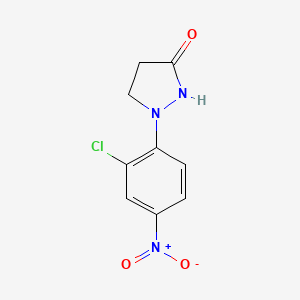
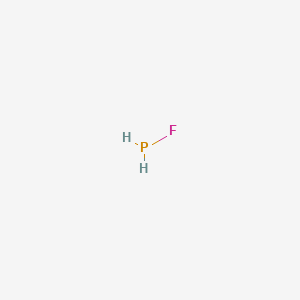
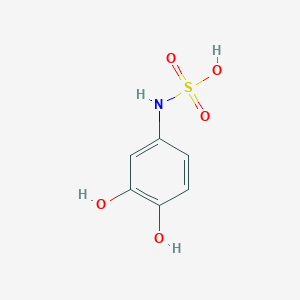
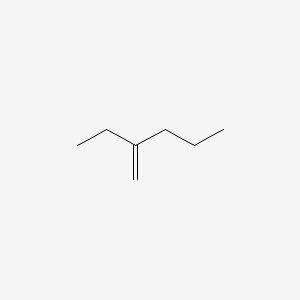

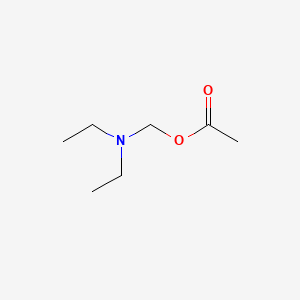
![4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B13815260.png)
